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Compound of Interest

Compound Name: 2-Methyl-2-octene

Cat. No.: B092814

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic properties of organic compounds is paramount for
structural elucidation and quality control. This technical guide provides an in-depth analysis of
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-
Methyl-2-octene.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for 2-Methyl-2-octene.

Table 1: Predicted *H NMR Data for 2-Methyl-2-octene
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Protons Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (J) in Hz

H3 ~5.1 t ~7.1

H4 ~1.97 q ~7.5

H1' ~1.68 S

H1 ~1.60 s

H5 ~1.35 sextet 7.4

H6, H7 ~1.28 m

H8 ~0.88 t 71

Table 2: 13C NMR Data for 2-Methyl-2-octene

Carbon Chemical Shift (ppm)
Cc2 132.7

C3 123.6

Cc4 354

C5 31.9

C6 29.5

c7 22.8

C8 14.1

Ccr 254

C1 23.4

Table 3: IR Spectroscopy Data for 2-Methyl-2-octene
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Wavenumber (cm~?) Intensity Assignment

2958 Strong C-H stretch (alkane)
2927 Strong C-H stretch (alkane)
2858 Medium C-H stretch (alkane)
1458 Medium C-H bend (alkane)
1377 Medium C-H bend (alkane)
835 Weak =C-H bend (alkene)

Table 4: Mass Spectrometry Data for 2-Methyl-2-octene

m/z Relative Intensity (%) Proposed Fragment
126 15 [M]* (Molecular lon)
111 20 [M - CHs]*

97 30 [M - C2Hs]*

83 45 [M - CsH7]*

70 80 [CsH1o0]*

55 100 [CaH7]* (Base Peak)
41 95 [C3Hs]*

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for
reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining *H and 3C NMR spectra of a liquid sample like 2-Methyl-2-
octene is as follows:
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e Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration
(6 =0.00 ppm).

e Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic
field homogeneity.

o Data Acquisition: For *H NMR, a standard pulse sequence is used to acquire the free
induction decay (FID). For 3C NMR, a proton-decoupled pulse sequence is typically
employed to simplify the spectrum and enhance the signal-to-noise ratio.

o Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum.
Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of a neat liquid sample like 2-Methyl-2-octene is typically obtained using the
following procedure:

o Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

 Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

o Data Acquisition: The salt plates with the sample are placed in the sample holder of the FT-
IR spectrometer, and the spectrum is recorded. The instrument measures the interference
pattern of the infrared beam after it has passed through the sample.

o Data Processing: The instrument's software performs a Fourier transform on the
interferogram to generate the infrared spectrum, which is typically plotted as transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS):

The mass spectrum of a volatile liquid like 2-Methyl-2-octene is commonly obtained using a
Gas Chromatography-Mass Spectrometry (GC-MS) system:
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e Sample Introduction: A small amount of the sample is injected into the gas chromatograph,
where it is vaporized and separated from any impurities.

« lonization: The separated analyte molecules eluting from the GC column enter the mass
spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a
high-energy electron beam, causing them to lose an electron and form a positively charged
molecular ion (M*) and various fragment ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 2-Methyl-2-octene.

Spectroscopic Techniques Data Acquisition Data Analysis and Interpretation

IR Spectrum 8 .
IR Spectroscopy (Wavenumber vs. Transmittance) Identify Functional Groups

NMR Spectra Determine Connectivity :
NMR Spectroscopy (H, 2:C) 1) vt Sl Propose Chemical Structure
Mass Spectrum Determine Molecular Formula
WESS SpeeiimEiy (m/z vs. Intensity) and Degree of Unsaturation
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Caption: Logical workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-octene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092814+#spectroscopic-data-for-2-methyl-2-octene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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